

A Comprehensive Technical Guide to Chitobiose Octaacetate

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Compound of Interest

Compound Name: *Chitobiose octaacetate*

Cat. No.: *B15589266*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **Chitobiose Octaacetate**, a key derivative of chitin. It covers its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. The information is tailored for professionals in research and drug development who may use this compound as a synthetic intermediate.

Core Identifiers and Chemical Properties

Chitobiose octaacetate is a fully acetylated derivative of chitobiose, the disaccharide repeating unit of chitin. Its peracetylated form enhances its solubility in organic solvents, making it a versatile precursor for the synthesis of various chitinoid and carbohydrate-based compounds.^{[1][2]}

Table 1: Chemical Identifiers for **Chitobiose Octaacetate**

Identifier	Value
CAS Number	41670-99-9[1][2][3], 7284-18-6[4][5][6]
Molecular Formula	C ₂₈ H ₄₀ N ₂ O ₁₇ [1][2][3][5]
Molecular Weight	676.62 g/mol [1][2][3][5]
Formal Name	2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate[2]
Synonyms	Peracetylchitobiose[2][3], N,N'-Diacetylchitobiose hexaacetate[4]
InChI Key	JUYKRZRMNHWQCD-NCBZWLQXSA-N[2]
SMILES	<chem>O=C(OC[C@H]1OC(--INVALID-LINK--=O)OC(C)=O)OC(C)=O)COC(C)=O)[H])OC(C)=O">C@@HNC(C)=O)OC(C)=O)C[2]</chem>

Table 2: Physicochemical and Handling Data

Property	Value
Appearance	White to off-white crystalline solid/powder[2][6]
Purity	≥95%[2][6]
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 0.5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]
Storage Conditions	-20°C for long-term stability (≥ 4 years)[2][7]
Shipping Conditions	Room temperature or on wet ice[2][4][7]

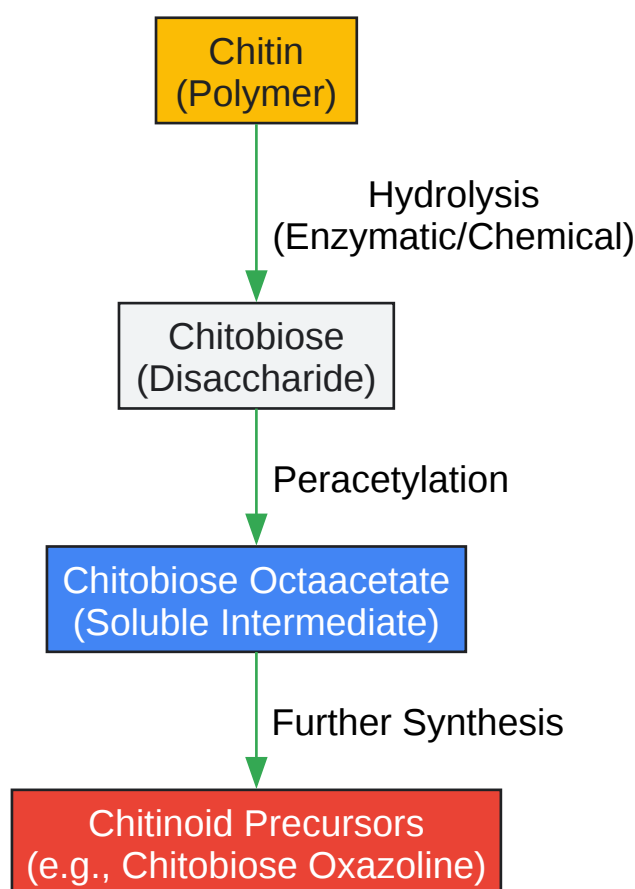
Synthesis and Experimental Protocols

Chitobiose octaacetate is typically synthesized via the peracetylation of chitobiose, which itself is derived from the enzymatic or chemical hydrolysis of chitin.[1][2][8] The acetylation

process involves treating chitobiose with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst.

Logical Synthesis Pathway

The overall transformation from the abundant natural polymer chitin to specialized chitinoid precursors involves several key steps, as illustrated below.



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Diagram 1: General synthesis pathway from chitin.

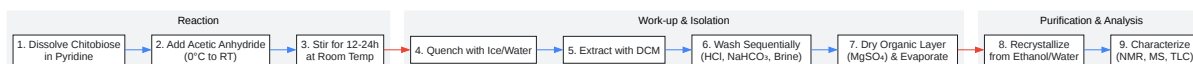
Experimental Protocol: Peracetylation of Chitobiose

This protocol is a representative method for the synthesis of **chitobiose octaacetate** based on standard carbohydrate acetylation procedures.

Materials:

- Chitobiose
- Acetic anhydride
- Pyridine (as solvent and catalyst) or Sodium Acetate (as catalyst)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethanol

Workflow for Synthesis and Purification



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Diagram 2: Experimental workflow for synthesis.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend or dissolve chitobiose in anhydrous pyridine. Cool the mixture to 0°C in an ice bath.
- **Acetylation:** Slowly add acetic anhydride (an excess of at least 8 equivalents, one for each hydroxyl and amine group) to the stirring mixture. After the addition is complete, allow the

reaction to warm to room temperature.

- **Reaction Monitoring:** Let the mixture stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- **Quenching and Extraction:** Carefully pour the reaction mixture into a beaker of ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with dichloromethane (DCM).
- **Washing:** Combine the organic extracts. Wash the organic layer sequentially with a 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **chitobiose octaacetate** by recrystallization from a suitable solvent system, such as ethanol-water, to obtain a white, crystalline solid.
- **Characterization:** Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Applications in Research and Development

Chitobiose octaacetate serves primarily as a building block in synthetic carbohydrate chemistry. Its protected hydroxyl groups and enhanced solubility allow for regioselective modifications that are not possible with unprotected chitobiose.

- **Synthesis of Glycosyl Donors:** It is a precursor for synthesizing activated sugar donors, such as chitobiosyl oxazolines.^{[1][2]} These donors are crucial for the stereoselective formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates.
- **Development of Bioactive Molecules:** By serving as a scaffold, it enables the synthesis of novel carbohydrate-based molecules with potential therapeutic applications, including anti-

inflammatory, antimicrobial, or antitumor activities, which are known properties of various chitooligosaccharides.[9]

- Enzyme Substrate Studies: Derivatives synthesized from **chitobiose octaacetate** can be used to create specific substrates for studying the activity and inhibition of carbohydrate-active enzymes like chitinases and lysozymes.

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